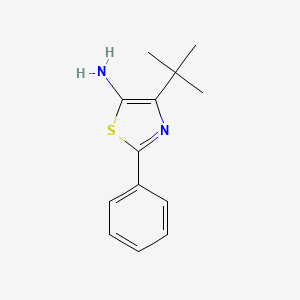

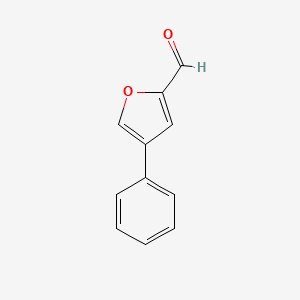

![molecular formula C11H12BrNO3S B2999579 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2024100-41-0](/img/structure/B2999579.png)

5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

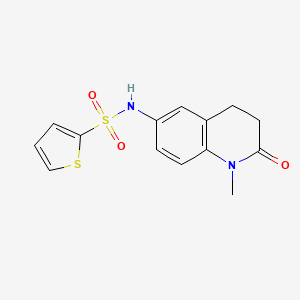

Bicyclo[2.2.1]heptane is a molecular structure that is embedded in numerous compounds with various functions . It is a privileged structure found in many bioactive natural products and drug candidates . This structure provides the basis for asymmetric synthesis and catalysis .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives has been achieved through various methods, including an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives has been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Chemical Reactions Analysis

The chemical reactions involving bicyclo[2.2.1]heptane derivatives have been studied . These studies focused on new synthetic routes, implementation of new methodologies, and new exit vectorization .Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives have been analyzed . Factors such as the number of aza nitrogen atoms and NO2 groups are important for improving heat of formation (HOF), density, and detonation properties .Scientific Research Applications

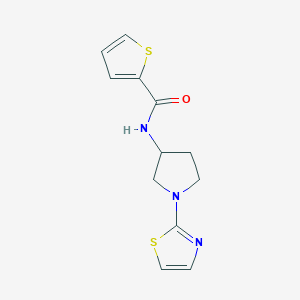

Synthesis Techniques and Novel Compound Creation

Research in organic chemistry has led to the development of methodologies for the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes, highlighting the potential of similar bicyclic compounds for creating new chemical entities. These methods have been applied to generate compounds with significant structural diversity and potential biological applications (Frédéric Miege et al., 2010).

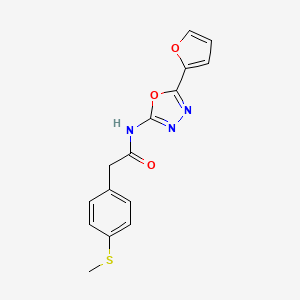

Application in Drug Development

The structural features of bicyclic compounds, similar to 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, have been explored for their utility in drug development. For example, the physicochemical characterization of a metastable dihydrate API phase for intravenous formulation has been studied, providing insights into the selection of suitable forms of active pharmaceutical ingredients for development (Christopher J. Mortko et al., 2010).

Exploring Biological Activity

Compounds based on the bicyclic skeleton of 2-azabicyclo(2.2.1)heptane and similar structures have been synthesized and tested for their antiproliferative activity, showcasing the relevance of such compounds in the search for new, selective antitumor agents (Dominika Iwan et al., 2020).

Contribution to Medicinal Chemistry Research

Bridged bicyclic morpholines, akin to this compound, serve as important building blocks in medicinal chemistry, enabling the synthesis of novel morpholine-based compounds. These entities are explored for their potential in various therapeutic areas, demonstrating the versatility and importance of such bicyclic structures in drug discovery (Daniel P. Walker et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . Further work is required to fully exploit the rich chemical space surrounding the [2.2.1] platform .

Properties

IUPAC Name |

5-(2-bromophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c12-10-3-1-2-4-11(10)17(14,15)13-6-9-5-8(13)7-16-9/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGAWNQFEQWFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

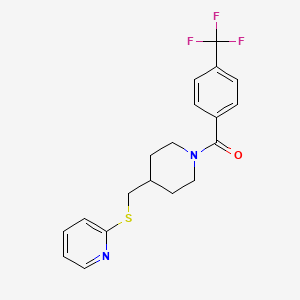

![4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2999498.png)

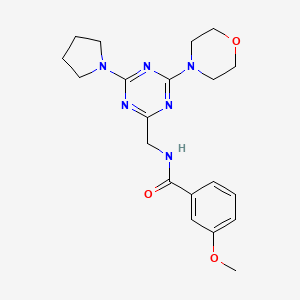

![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)

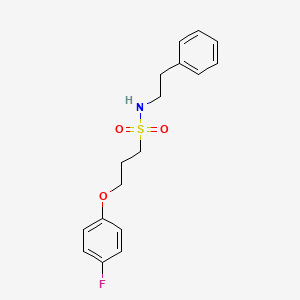

![1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999505.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2999510.png)